molecular formula C25H21NO4 B11159144 2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]-N-(2-methylphenyl)acetamide

2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]-N-(2-methylphenyl)acetamide

Cat. No.: B11159144
M. Wt: 399.4 g/mol
InChI Key: JWOGJOCLVUOZMJ-UHFFFAOYSA-N
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Description

2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]-N-(2-methylphenyl)acetamide is a synthetic organic compound that belongs to the class of chromen derivatives. Chromen derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]-N-(2-methylphenyl)acetamide typically involves the reaction of 7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy)acetic acid with 2-methylphenylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]-N-(2-methylphenyl)acetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-cancer agent.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2-oxo-4-phenyl-2H-benzo(h)chromen-7-yl)oxy)acetate
  • Ethyl (7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy) (phenyl)acetate

Uniqueness

2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]-N-(2-methylphenyl)acetamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a chromen core with an acetamide group allows for diverse interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H21NO4

Molecular Weight

399.4 g/mol

IUPAC Name

2-(7-methyl-2-oxo-4-phenylchromen-5-yl)oxy-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C25H21NO4/c1-16-12-21(29-15-23(27)26-20-11-7-6-8-17(20)2)25-19(18-9-4-3-5-10-18)14-24(28)30-22(25)13-16/h3-14H,15H2,1-2H3,(H,26,27)

InChI Key

JWOGJOCLVUOZMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)COC2=CC(=CC3=C2C(=CC(=O)O3)C4=CC=CC=C4)C

Origin of Product

United States

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